molecular formula C16H13ClFN3O3 B6462531 4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549019-47-6

4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6462531
CAS No.: 2549019-47-6
M. Wt: 349.74 g/mol
InChI Key: LFTGGZLIAIFDKU-UHFFFAOYSA-N
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Description

4-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a carboxamide group at position 2 and an azetidin-3-yloxy moiety at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) is further functionalized with a 3-chloro-5-fluorobenzoyl group. Its molecular weight is approximately 350.75 g/mol, and its physicochemical properties (e.g., solubility, logP) are influenced by the polar carboxamide group and lipophilic aromatic substituents.

Properties

IUPAC Name

4-[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3/c17-10-3-9(4-11(18)5-10)16(23)21-7-13(8-21)24-12-1-2-20-14(6-12)15(19)22/h1-6,13H,7-8H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTGGZLIAIFDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC(=C2)Cl)F)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share key pharmacophoric elements, such as pyridine cores, halogen substituents, and hydrogen-bonding groups. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison

Compound Name (CAS or Identifier) Molecular Weight Key Substituents Functional Groups Pharmacological Notes
Target Compound ~350.75 3-Chloro-5-fluorobenzoyl, azetidine Carboxamide, ether Potential kinase inhibition
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine N/A Chloro, substituted phenyl Amino, pyridine Antimicrobial activity
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7) 455.8 Trifluoromethyl, benzoxazinone Carboxamide, piperazine Enhanced metabolic stability
Key Observations:

Azetidine vs. In contrast, the piperazine group in CAS 866137-49-7 offers greater flexibility, which may improve solubility but reduce target specificity. The amino group in the analog from enhances hydrogen-bonding capacity but may reduce metabolic stability compared to the carboxamide in the target compound.

Carboxamide Positioning: Both the target compound and CAS 866137-49-7 feature carboxamide groups, critical for forming hydrogen bonds with biological targets (e.g., ATP-binding pockets in kinases). However, the benzoxazinone group in CAS 866137-49-7 may confer additional π-π stacking interactions.

Pharmacological and Physicochemical Properties

  • Bioavailability : The trifluoromethyl group in CAS 866137-49-7 increases lipophilicity (logP ~3.5), whereas the target compound’s azetidine-ether linkage may improve aqueous solubility.
  • Target Selectivity : The rigid azetidine scaffold in the target compound could enhance selectivity for kinases with compact binding pockets, while the piperazine analog may exhibit broader off-target interactions.
  • Antimicrobial Activity : The analog from demonstrated moderate activity against E. coli and S. aureus, attributed to its substituted phenyl groups disrupting bacterial membranes.

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